Cas no 1866224-15-8 (1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone)

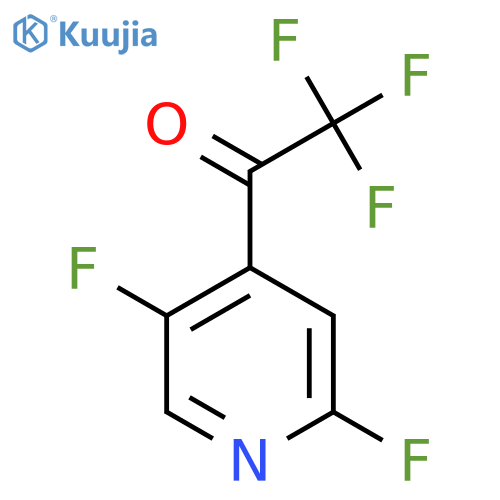

1866224-15-8 structure

商品名:1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone

1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone 化学的及び物理的性質

名前と識別子

-

- 1866224-15-8

- 1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone

- MFCD28130479

-

- インチ: 1S/C7H2F5NO/c8-4-2-13-5(9)1-3(4)6(14)7(10,11)12/h1-2H

- InChIKey: YKGWKEHUBBFBTE-UHFFFAOYSA-N

- ほほえんだ: FC1C=NC(=CC=1C(C(F)(F)F)=O)F

計算された属性

- せいみつぶんしりょう: 211.00565450g/mol

- どういたいしつりょう: 211.00565450g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB606723-1g |

1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone; . |

1866224-15-8 | 1g |

€2428.50 | 2024-07-24 | ||

| abcr | AB606723-500mg |

1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone; . |

1866224-15-8 | 500mg |

€1750.00 | 2024-07-24 | ||

| abcr | AB606723-250mg |

1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone; . |

1866224-15-8 | 250mg |

€1241.00 | 2024-07-24 |

1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

1866224-15-8 (1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone) 関連製品

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2279938-29-1(Alkyne-SS-COOH)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1866224-15-8)

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):735/1037/1439